molecular formula C20H26O4 B5212272 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene

1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene

Cat. No. B5212272
M. Wt: 330.4 g/mol
InChI Key: SCIFIWVISRLNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene, also known as TMB or 3,3',5,5'-tetramethylbenzidine, is a chemical compound widely used in scientific research applications. TMB is a colorimetric substrate for the detection of horseradish peroxidase (HRP) and alkaline phosphatase (AP) enzymes. It is also used as a reagent for the detection of hydrogen peroxide and other oxidants.

Mechanism of Action

The mechanism of action of 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene involves the oxidation of the substrate by the enzyme, resulting in the formation of a blue-colored product. The reaction is catalyzed by HRP or AP, which catalyze the oxidation of 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene in the presence of hydrogen peroxide. The blue color is proportional to the amount of enzyme present in the sample.
Biochemical and Physiological Effects:
1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has no known biochemical or physiological effects on living organisms. It is a chemical reagent used in laboratory experiments and does not interact with biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene as a colorimetric substrate include its high sensitivity, stability, and ease of use. 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is also inexpensive and readily available. However, 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene has some limitations, including its sensitivity to light and the potential for interference from other compounds in the sample.

Future Directions

For the use of 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene in scientific research include the development of new methods for the detection of HRP and AP enzymes, as well as the development of new applications for 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene in other areas of research. There is also a need for the development of new 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene analogs with improved properties, such as increased sensitivity and stability. Additionally, there is a need for the development of new methods for the detection of other enzymes and oxidants using 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene or 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene analogs.

Synthesis Methods

1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene can be synthesized by several methods, including the reaction of 3,3'-dimethoxybenzidine with methyl iodide, the reaction of 3,3'-dimethylbenzidine with ethylene oxide, and the reaction of 3,3'-dimethylbenzidine with ethylene glycol. The most commonly used method is the reaction of 3,3'-dimethylbenzidine with ethylene glycol in the presence of a catalyst such as sulfuric acid. The product is then oxidized with hydrogen peroxide to form 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene.

Scientific Research Applications

1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is widely used in scientific research applications, particularly in the fields of biochemistry and molecular biology. 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is used as a colorimetric substrate for the detection of HRP and AP enzymes. HRP is commonly used as a reporter enzyme in immunoassays, while AP is used in enzyme-linked immunosorbent assays (ELISAs). 1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene is also used as a reagent for the detection of hydrogen peroxide and other oxidants.

properties

IUPAC Name

1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-22-19-9-5-6-10-20(19)24-15-13-21-12-14-23-18-11-7-8-16(2)17(18)3/h5-11H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFIWVISRLNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene

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